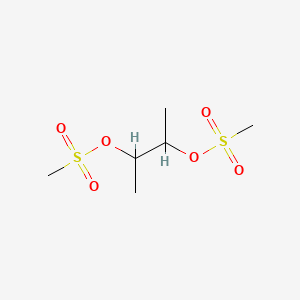

(2R,3R)-Butanediol bis(methanesulfonate)

Overview

Description

Preparation Methods

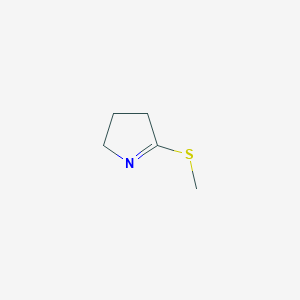

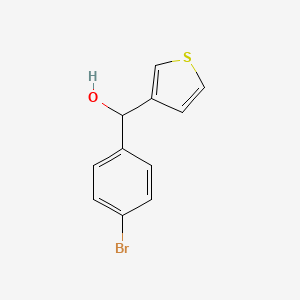

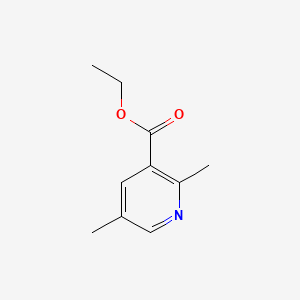

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Butanediol bis(methanesulfonate) involves the reaction of 2,3-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and results in the formation of the dimethanesulfonate ester.

Industrial Production Methods: Industrial production of (2R,3R)-Butanediol bis(methanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-Butanediol bis(methanesulfonate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butanone (methyl ethyl ketone).

Dehydration: It can undergo dehydration to form butene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Dehydration: Dehydration reactions typically require acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.

Major Products:

Oxidation: The major product is butanone.

Dehydration: The major product is butene.

Scientific Research Applications

(2R,3R)-Butanediol bis(methanesulfonate) has a wide range of applications in scientific research, including:

Mechanism of Action

(2R,3R)-Butanediol bis(methanesulfonate) exerts its effects by alkylating DNA, leading to the cross-linking of DNA strands and inhibition of DNA replication . This results in the disruption of cell division and ultimately cell death. The primary molecular targets are the DNA molecules within rapidly dividing cancer cells .

Comparison with Similar Compounds

1,4-Butanediol, dimethanesulfonate:

2,3-Butanediol: A platform chemical with various industrial applications.

Uniqueness: (2R,3R)-Butanediol bis(methanesulfonate) is unique due to its specific use as an alkylating agent in chemotherapy. Its ability to cross-link DNA strands makes it particularly effective in treating certain types of cancer .

Properties

CAS No. |

26439-19-0 |

|---|---|

Molecular Formula |

C6H14O6S2 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

3-methylsulfonyloxybutan-2-yl methanesulfonate |

InChI |

InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3 |

InChI Key |

WRAXODRAAIYKAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE](/img/structure/B8757478.png)

![2-[1-(Methylamino)ethylidene]propanedinitrile](/img/structure/B8757511.png)

![1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8757515.png)

![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)

![5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one](/img/structure/B8757564.png)